Lanthanum(III) bromide heptahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

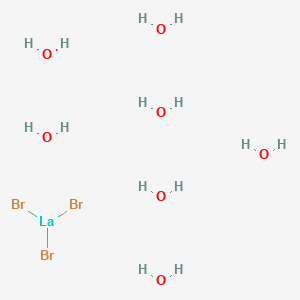

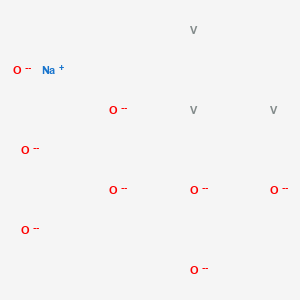

Lanthanum(III) bromide heptahydrate is a highly hygroscopic and highly water-soluble source of lanthanum .

Molecular Structure Analysis

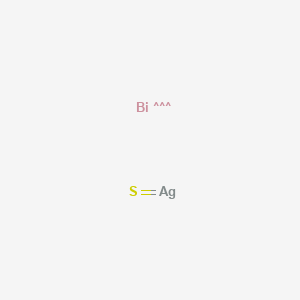

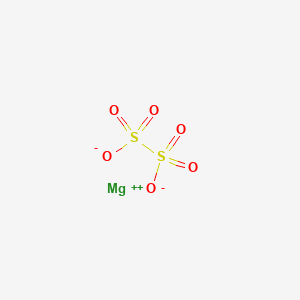

The molecular formula for Lanthanum(III) bromide heptahydrate is LaBr3 · 7H2O . The molecular weight of the anhydrous basis is 378.62 g/mol .Physical And Chemical Properties Analysis

Lanthanum(III) bromide heptahydrate appears as a white powder, crystals, or chunks . It is highly soluble in water .作用機序

Target of Action

Lanthanum(III) bromide heptahydrate is a highly hygroscopic and highly water-soluble source of lanthanum . It is used in various applications, including water treatment and chemical analysis It is known that lanthanum, a component of this compound, can interact with plant cells, triggering systemic endocytosis .

Mode of Action

Research has shown that lanthanum can trigger systemic endocytosis in plants . This process involves the internalization of substances from the cell surface, which can lead to various changes in the cell. In the case of lanthanum, it has been shown to induce endocytosis in a manner dependent on AtrbohD-mediated reactive oxygen species production and jasmonic acid .

Biochemical Pathways

The systemic endocytosis triggered by lanthanum can impact the accumulation of mineral elements and the development of roots in plants . This suggests that the compound may influence various biochemical pathways related to nutrient uptake and growth.

Pharmacokinetics

Its high water solubility suggests that it could be readily absorbed and distributed in aqueous environments .

Result of Action

The result of Lanthanum(III) bromide heptahydrate’s action is largely dependent on its environment and the specific organisms it interacts with. In plants, lanthanum-induced systemic endocytosis can lead to improved growth and development . .

Action Environment

The action of Lanthanum(III) bromide heptahydrate can be influenced by various environmental factors. Its high water solubility suggests that it can be readily distributed in aqueous environments . .

Safety and Hazards

特性

IUPAC Name |

tribromolanthanum;heptahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.La.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLKCLDYFQHWEW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.Br[La](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H14LaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum(III) bromide heptahydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)